molecular formula C7H7BrN2O B8172210 3-Bromo-N-methylpicolinamide

3-Bromo-N-methylpicolinamide

Cat. No.: B8172210
M. Wt: 215.05 g/mol
InChI Key: XEHOADWWYNGCHK-UHFFFAOYSA-N
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Description

3-Bromo-N-methylpicolinamide is a chemical compound with the molecular formula C7H7BrN2O It is a derivative of picolinamide, where the bromine atom is substituted at the third position of the pyridine ring, and the amide nitrogen is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-methylpicolinamide typically involves the bromination of N-methylpicolinamide. One common method includes the reaction of N-methylpicolinamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the third position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-methylpicolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium thiolate or primary amines can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Reactions: Products such as N-methylpicolinamide derivatives with different substituents at the third position.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction.

Scientific Research Applications

3-Bromo-N-methylpicolinamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: It is used in studies investigating the biological activity of picolinamide derivatives, including their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 3-Bromo-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the third position of the pyridine ring plays a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    3-Bromo-N-methoxy-N-methylpicolinamide: Similar structure but with a methoxy group instead of a hydrogen atom on the amide nitrogen.

    N-Methylpicolinamide: Lacks the bromine substitution, making it less reactive in certain chemical reactions.

Uniqueness: 3-Bromo-N-methylpicolinamide is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications in various fields. The bromine substitution also influences its chemical and biological properties, making it distinct from other picolinamide derivatives.

Properties

IUPAC Name

3-bromo-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)6-5(8)3-2-4-10-6/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHOADWWYNGCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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